molecular formula C27H24N2O2S2 B12153912 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12153912
M. Wt: 472.6 g/mol
InChI Key: JNJUSSGRLPGQBT-UHFFFAOYSA-N
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Description

2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of biphenyl, thieno, and pyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. The process begins with the preparation of the biphenyl-4-yl-2-oxoethyl intermediate, which is then reacted with a thieno-pyrimidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , often referred to as a thiazolidinedione derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Biphenyl group : Contributes to hydrophobic interactions and π-π stacking.
  • Oxoethyl group : Involved in hydrogen bonding with biological targets.
  • Thiazolidinedione moiety : Known for diverse biological activities.

The molecular formula is C31H26N2O2S2C_{31}H_{26}N_2O_2S_2 with a molecular weight of approximately 570.67 g/mol.

Anticancer Activity

Research has indicated that thiazolidinedione derivatives exhibit significant anticancer properties. A study showed that compounds similar to the one inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The biphenyl moiety enhances the interaction with cancer-related targets such as PPARγ (Peroxisome proliferator-activated receptor gamma), which plays a crucial role in regulating cellular differentiation and metabolism.

Anti-inflammatory Effects

Thiazolidinediones are also recognized for their anti-inflammatory properties. The compound may exert these effects by modulating inflammatory cytokines and inhibiting pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). This modulation leads to decreased expression of pro-inflammatory markers.

Antidiabetic Potential

Similar compounds have been investigated for their antidiabetic effects. Thiazolidinediones enhance insulin sensitivity and reduce blood glucose levels. The compound's mechanism involves activation of PPARγ, leading to improved glucose uptake in adipose tissues.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • PPARγ Activation : Binding to PPARγ enhances insulin sensitivity.
  • NF-kB Inhibition : Reduces inflammation by preventing the transcription of pro-inflammatory genes.
  • Apoptosis Induction : Promotes programmed cell death in cancerous cells through mitochondrial pathways.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazolidinedione derivatives demonstrated that specific modifications to the structure significantly enhanced anticancer activity against breast and prostate cancer cell lines. The presence of the biphenyl group was linked to increased cytotoxicity due to improved binding affinity to cancer targets .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound exhibited a notable reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggested that the compound could be a potential therapeutic agent for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduced cytokine levels
AntidiabeticIncreased insulin sensitivity

Table 2: Mechanism Insights

MechanismDescription
PPARγ ActivationEnhances glucose uptake
NF-kB InhibitionDecreases pro-inflammatory gene expression
Apoptosis InductionTriggers programmed cell death

Properties

Molecular Formula

C27H24N2O2S2

Molecular Weight

472.6 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H24N2O2S2/c1-2-16-29-26(31)24-21-10-6-7-11-23(21)33-25(24)28-27(29)32-17-22(30)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-5,8-9,12-15H,1,6-7,10-11,16-17H2

InChI Key

JNJUSSGRLPGQBT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)SC5=C2CCCC5

Origin of Product

United States

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